4-Acetoxy-2',5'-difluorobenzophenone
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Overview
Description
4-Acetoxy-2’,5’-difluorobenzophenone is an organic compound with the molecular formula C15H10F2O3 It is a derivative of benzophenone, where the benzene ring is substituted with acetoxy and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’,5’-difluorobenzophenone typically involves the acetylation of 2’,5’-difluorobenzophenone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 4-Acetoxy-2’,5’-difluorobenzophenone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield while reducing the reaction time. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Types of Reactions:
Oxidation: 4-Acetoxy-2’,5’-difluorobenzophenone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxy derivatives or other reduced forms.
Substitution: Formation of substituted benzophenone derivatives with various functional groups.
Scientific Research Applications
4-Acetoxy-2’,5’-difluorobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’,5’-difluorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and difluoro groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
4-Acetoxy-2’,4’-difluorobenzophenone: Similar structure but with different substitution pattern on the benzene ring.
4-Hydroxy-2’,5’-difluorobenzophenone: Hydroxy group instead of acetoxy group.
4-Methoxy-2’,5’-difluorobenzophenone: Methoxy group instead of acetoxy group.
Uniqueness: 4-Acetoxy-2’,5’-difluorobenzophenone is unique due to the specific positioning of the acetoxy and difluoro groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique substitution pattern can lead to distinct properties and applications in various fields.
Properties
IUPAC Name |
[4-(2,5-difluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)13-8-11(16)4-7-14(13)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDFSOYQUYRRCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641726 |
Source
|
Record name | 4-(2,5-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-99-7 |
Source
|
Record name | 4-(2,5-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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